N,N-Diethyl-3-hydroxypropanamide
Description
Chemical Name: N,N-Diethyl-3-hydroxypropanamide CAS No.: 64558-46-9 Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.2 g/mol Structure: A propanamide derivative with a hydroxyl (-OH) group at the β-position and two ethyl substituents on the amide nitrogen.
This compound is a polar, water-soluble compound due to its hydroxyl and amide functional groups. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its hydroxyl group enables hydrogen bonding, enhancing solubility and reactivity in polar solvents. The diethyl substitution on the amide nitrogen reduces steric hindrance compared to bulkier substituents, facilitating nucleophilic reactions .
Properties
CAS No. |
64558-46-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N,N-diethyl-3-hydroxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-8(4-2)7(10)5-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
CNFWEAQSFPUZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of diethylamine with 3-hydroxypropanoic acid or its derivatives under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the reduction of N,N-diethyl-3-oxopropanamide using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N,N-diethyl-3-oxopropanamide.
Reduction: The compound can be reduced to form N,N-diethyl-3-aminopropanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: N,N-Diethyl-3-oxopropanamide.
Reduction: N,N-Diethyl-3-aminopropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-3-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-hydroxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogues of N,N-Diethyl-3-hydroxypropanamide, highlighting differences in substituents, physicochemical properties, and applications:
Stability and Reactivity
- Hydrolysis Sensitivity: The hydroxyl group in this compound increases susceptibility to hydrolysis under acidic/basic conditions compared to non-hydroxylated analogues.
- Thermal Stability : Bulky substituents (e.g., diphenyl in 5341-16-2) improve thermal stability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
